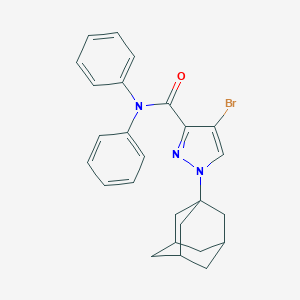
1-(1-ADAMANTYL)-4-BROMO-N~3~,N~3~-DIPHENYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)-4-bromo-N,N-diphenyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Vorbereitungsmethoden
The synthesis of 1-(1-ADAMANTYL)-4-BROMO-N~3~,N~3~-DIPHENYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with bromine to form 1-bromoadamantane.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Coupling Reactions: The final step involves coupling the adamantyl intermediate with the pyrazole ring and introducing the bromo and diphenyl groups through a series of substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-(1-Adamantyl)-4-bromo-N,N-diphenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common reagents used in these reactions include bromine, hydrazine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)-4-bromo-N,N-diphenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its unique structure and biological activity.
Materials Science: The compound’s stability and rigidity make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand the interactions of adamantane derivatives with biological systems, including their transport and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(1-ADAMANTYL)-4-BROMO-N~3~,N~3~-DIPHENYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring and bromo group contribute to its binding affinity to target proteins . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1-Adamantyl)-4-bromo-N,N-diphenyl-1H-pyrazole-3-carboxamide can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent.
The uniqueness of 1-(1-ADAMANTYL)-4-BROMO-N~3~,N~3~-DIPHENYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C26H26BrN3O |
|---|---|
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
1-(1-adamantyl)-4-bromo-N,N-diphenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C26H26BrN3O/c27-23-17-29(26-14-18-11-19(15-26)13-20(12-18)16-26)28-24(23)25(31)30(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,17-20H,11-16H2 |
InChI-Schlüssel |
MZSVHWOXXVOEBI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6)Br |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















